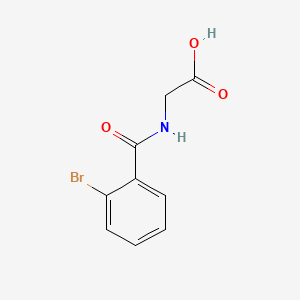

N,N-Bis(2-chloroethyl)-m-bromobenzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a series of fatty acid esters of p-[N,N-Bis(2-chloroethyl)amino]phenol was reported . Another method based on a two-step scheme has been used industrially, starting from piperazine and followed by its nitrosation and reduction .科学的研究の応用

Supramolecular Organization

N,N-Bis(2-chloroethyl)-m-bromobenzylamine and its derivatives have been studied for their supramolecular organization. A study by Guieu, Rocha, and Silva (2013) synthesized bis(3-bromo-4-dimethylaminobenzylidene)hydrazine and bis(3-chloro-4-dimethylaminobenzylidene)hydrazine, revealing their crystal structures and molecular arrangements, including intermolecular halogen bonds and C-H⋯Br or Cl contacts (Guieu, Rocha, & Silva, 2013).

Neurotoxic and Neuroprotective Studies

This compound has been a focus in neurotoxic and neuroprotective studies. For example, Zhang, Zuo, and Yu (1995) investigated the neuroprotective effects of R(−)-deprenyl and N-2-hexyl-N-methylpropargylamine against N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) induced degeneration of noradrenergic neurons in the rat locus coeruleus (Zhang, Zuo, & Yu, 1995).

Cytotoxic Activities

The compound has also been studied for its cytotoxic activities. Musa, Badisa, and Latinwo (2014) explored the cytotoxic activity of N,N'-bis(2-hydroxybenzyl)- ethylenediamine derivatives in human cancer cell lines, revealing their potential as therapeutic agents (Musa, Badisa, & Latinwo, 2014).

Synthesis and Labeling Studies

The compound has also been a subject in synthesis and labeling studies. Sahlberg and Gawell (1985) discussed the synthesis of tritium-labelled DSP 4, highlighting its role as a selective noradrenaline neurotoxin (Sahlberg & Gawell, 1985).

Neurodegenerative Research

Furthermore, the compound is used in neurodegenerative research. Fritschy and Grzanna (1991) conducted a study to determine the effects of DSP-4-induced locus coeruleus axon lesions on cell bodies, revealing significant neuron loss (Fritschy & Grzanna, 1991).

特性

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrCl2N/c12-11-3-1-2-10(8-11)9-15(6-4-13)7-5-14/h1-3,8H,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXPPVUOCIBZAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178274 |

Source

|

| Record name | Benzenemethanamine, 3-bromo-N,N-bis(2-chloroethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(2-chloroethyl)-m-bromobenzylamine | |

CAS RN |

2361-59-3 |

Source

|

| Record name | m-Bromo-DCBA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-bromo-N,N-bis(2-chloroethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。